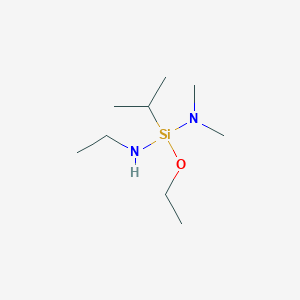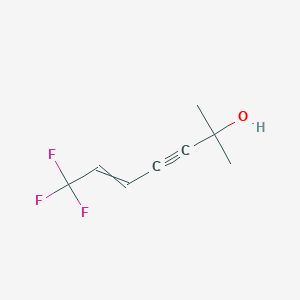
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, an alkyne, and an alcohol functional group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a trifluoromethylated alkyne with a suitable alcohol under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and reactivity, while the alkyne and alcohol groups allow for diverse chemical modifications. These interactions can lead to various biological and chemical effects, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-one: Similar structure but with a ketone group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-amine: Contains an amine group instead of an alcohol.
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-thiol: Contains a thiol group instead of an alcohol.
Uniqueness
7,7,7-Trifluoro-2-methylhept-5-en-3-yn-2-ol is unique due to its combination of a trifluoromethyl group, an alkyne, and an alcohol. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
880256-63-3 |
|---|---|
Fórmula molecular |
C8H9F3O |
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
7,7,7-trifluoro-2-methylhept-5-en-3-yn-2-ol |
InChI |
InChI=1S/C8H9F3O/c1-7(2,12)5-3-4-6-8(9,10)11/h4,6,12H,1-2H3 |
Clave InChI |
LMDYZLIKOVADAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC=CC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


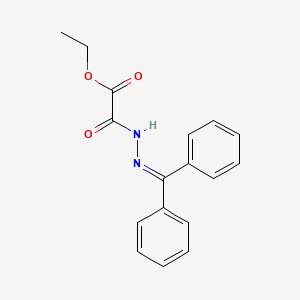

![8-Bromo-9-chloro-6-methyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14176289.png)

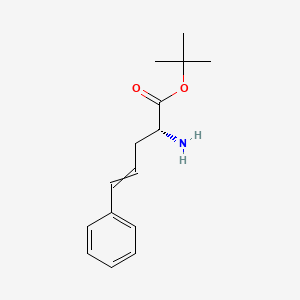
![2-Bromo-4-[(Z)-(3-bromo-4-methylphenyl)-NNO-azoxy]-1-methylbenzene](/img/structure/B14176308.png)
![3-[(2,6-Dimethylphenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176310.png)
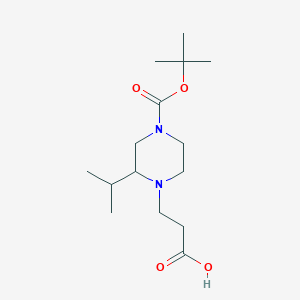
![2-{[(3-Chlorophenyl)carbamoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14176326.png)
![5-Methyl-N-[2-(pyrrolidin-1-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14176330.png)
![6-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14176336.png)
![1-{4-[3-(2-Methylpyrrolidin-1-yl)propoxy]phenyl}piperazin-2-one](/img/structure/B14176348.png)

